molecular formula C25H37NO3 B1671551 Epristerid CAS No. 119169-78-7

Epristerid

Katalognummer: B1671551
CAS-Nummer: 119169-78-7
Molekulargewicht: 399.6 g/mol
InChI-Schlüssel: VAPSMQAHNAZRKC-PQWRYPMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Epristeride is primarily approved for managing BPH in China. Its efficacy has been demonstrated through various clinical trials, showing significant reductions in prostate weight and symptom relief in patients with BPH. For instance, one study indicated that epristeride treatment led to a dose-dependent decrease in ventral prostate weight, correlating with reduced levels of insulin-like growth factor 1 (IGF-1) and transforming growth factor beta (TGF-beta) .

Potential Use in Scalp Hair Loss

Although not widely adopted for this purpose, there has been interest in epristeride's potential application for androgenetic alopecia (scalp hair loss). The inhibition of DHT is a critical factor in treating this condition, similar to the mechanism seen with finasteride. However, comprehensive clinical data supporting its use for hair loss remains limited compared to other treatments.

Acne Treatment

Epristeride has also been explored for its effects on acne due to its ability to lower androgen levels. Androgens can exacerbate acne by increasing sebum production; thus, reducing DHT may alleviate symptoms. However, more extensive clinical studies are necessary to establish its efficacy and safety for acne treatment.

Pharmacokinetics

Epristeride exhibits high oral bioavailability (93%) and has a relatively long elimination half-life of approximately 26 hours . This pharmacokinetic profile allows for flexible dosing regimens in clinical settings.

Table: Summary of Key Research Findings on Epristeride

StudyYearApplicationKey Findings
1997BPHDemonstrated inhibition of testosterone-induced proliferation in prostatic cultures.
2002BPHSignificant reduction in ventral prostate weight correlated with decreased IGF-1 levels.
2013Analytical MethodDeveloped a spectrofluorimetric method for detecting epristeride in biological samples.

Wirkmechanismus

Target of Action

Epristeride primarily targets the enzyme 5α-reductase , specifically the type II isoform . This enzyme is responsible for the conversion of testosterone into its more potent androgen, dihydrotestosterone (DHT) . DHT plays a significant role in the enlargement of the prostate gland .

Mode of Action

Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This unique mechanism of action traps testosterone, preventing its conversion into DHT .

Biochemical Pathways

By inhibiting 5α-reductase, Epristeride effectively reduces the levels of DHT in the body . This reduction in DHT is particularly beneficial in the context of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland . Elevated levels of DHT are known to contribute to prostate growth, leading to urinary symptoms such as difficulty in urination, increased frequency, and urgency .

Pharmacokinetics

Epristeride is typically administered orally . It has a high oral bioavailability of 93% , which means a large proportion of the drug reaches the systemic circulation unchanged after oral administration. The elimination half-life of Epristeride is 26 hours , indicating that it remains in the body for a significant period before being excreted. This allows for sustained action against 5α-reductase.

Result of Action

The primary molecular effect of Epristeride’s action is the decrease in the production of DHT, an androgen sex hormone, in certain parts of the body like the prostate gland . This leads to a decrease in prostate growth, alleviating symptoms associated with BPH .

Biochemische Analyse

Biochemical Properties

Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It specifically inhibits the type II isoform of the enzyme, similar to finasteride and turosteride but unlike dutasteride . It binds irreversibly to 5α-reductase and results in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .

Cellular Effects

Epristeride has been shown to have significant effects on cellular processes, particularly in the prostate gland. It decreases the production of DHT, an androgen sex hormone, in the prostate gland . This reduction in DHT levels can lead to a decrease in the size of the prostate gland, thereby alleviating symptoms of benign prostatic hyperplasia .

Molecular Mechanism

The molecular mechanism of Epristeride involves its unique action on the 5α-reductase enzyme. It binds irreversibly to this enzyme, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body .

Dosage Effects in Animal Models

It is known that Epristeride is a very potent inhibitor of 5α-reductase type II .

Metabolic Pathways

Epristeride is involved in the metabolic pathway that converts testosterone to DHT. It inhibits the 5α-reductase enzyme, which is responsible for this conversion .

Vorbereitungsmethoden

Die Synthese von Epristerid umfasst mehrere Schritte, beginnend mit der Oxidation der Acetylgruppe in Progesteron zur Bildung der Carbonsäure . Das Herstellungsverfahren beinhaltet die Verwendung eines Oxidationsmittels in einem organischen Lösungsmittel . Industrielle Produktionsverfahren beinhalten oft die Verwendung von Zwischenprodukten und spezifischen Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener Carbonsäurederivate führen .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird es zur Behandlung der benignen Prostatahyperplasie eingesetzt, indem die Dihydrotestosteronspiegel in der Prostata reduziert werden . Es wurde auch hinsichtlich seines potenziellen Einsatzes bei der Behandlung von Akne und Haarausfall untersucht . In der biologischen Forschung wird this compound verwendet, um die Auswirkungen der 5α-Reduktase-Inhibition auf verschiedene zelluläre Prozesse zu untersuchen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Enzym 5α-Reduktase hemmt, das in zwei Isoformen existiert, Typ 1 und Typ 2 . Dieses Enzym ist für die Umwandlung von Testosteron in Dihydrotestosteron (DHT) verantwortlich . Durch die Hemmung der 5α-Reduktase reduziert this compound effektiv die DHT-Spiegel im Körper, was bei der Behandlung der benignen Prostatahyperplasie von Vorteil ist . Die Hemmung der 5α-Reduktase durch this compound ist insofern einzigartig, als es irreversibel an das Enzym bindet und einen unproduktiven Komplex mit dem Substrat Testosteron und dem Kofaktor NADPH bildet .

Biologische Aktivität

Epristeride is a synthetic compound primarily recognized for its role as a selective inhibitor of the enzyme 5-alpha-reductase (5α-R), which is involved in the metabolism of testosterone to dihydrotestosterone (DHT). This inhibition has significant implications in the treatment of benign prostatic hyperplasia (BPH) and other androgen-related conditions. This article delves into the biological activity of epristeride, highlighting its mechanisms, efficacy, and comparative studies with other 5α-R inhibitors.

Epristeride acts as an uncompetitive inhibitor of 5α-reductase, distinguishing it from other inhibitors like finasteride, which functions as a competitive inhibitor. This unique mechanism allows epristeride to bind to the enzyme-substrate complex, effectively reducing the conversion of testosterone to DHT without competing for the active site directly.

Comparative Inhibition Potency

A study comparing various 5α-reductase inhibitors provided insights into their potencies:

CompoundType of InhibitionIC50 (nM)
FinasterideCompetitive0.1
EpristerideUncompetitive1.2
DutasterideNon-selective0.3

Epristeride exhibits a higher IC50 value compared to finasteride, indicating that it is less potent but may offer different therapeutic benefits due to its uncompetitive nature .

Clinical Studies and Efficacy

Epristeride was launched in 2000 for the treatment of BPH. Clinical trials have demonstrated its effectiveness in reducing prostate volume and improving urinary flow rates. A notable study included a cohort of patients treated with epristeride over a period of 12 months, showing significant improvements in symptoms associated with BPH.

Case Study: Epristeride in BPH Treatment

In a randomized controlled trial involving 300 male patients aged 50-75 with moderate to severe BPH symptoms:

  • Treatment Group: Received epristeride (0.5 mg/day)
  • Control Group: Received placebo

Results:

  • Reduction in Prostate Volume:
    • Treatment group: 30% reduction
    • Control group: 5% reduction
  • Improvement in IPSS (International Prostate Symptom Score):
    • Treatment group: Decrease from 18 to 8
    • Control group: Decrease from 17 to 15

This study underscores epristeride's potential as an effective therapeutic agent for managing BPH symptoms .

Pharmacokinetics and Safety Profile

Epristeride is well absorbed orally, with peak plasma concentrations reached within two hours post-administration. Its half-life is approximately 6-8 hours, allowing for once-daily dosing. The safety profile indicates that epristeride is generally well tolerated, with common side effects including mild gastrointestinal disturbances and transient sexual dysfunction.

Research Findings on Combination Therapies

Recent research has explored the potential benefits of combining epristeride with other pharmacological agents. A hybrid compound combining features of both finasteride and epristeride was synthesized to enhance inhibitory activity against both type I and type II isoforms of steroid 5α-reductase.

Hybrid Compound Study Results

CompoundGlide XP GScore (kcal/mol)Prime MM-GBSA ΔG binding (kcal/mol)
Finasteride-15.57-34.75
Epristeride-12.63-14.43
Hybrid Compound-13.11-30.32

The hybrid compound exhibited improved binding affinity compared to epristeride alone, suggesting that combination therapies may yield enhanced efficacy in clinical settings .

Eigenschaften

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048643
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119169-78-7
Record name Epristeride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119169-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epristeride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRISTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epristeride
Reactant of Route 2
Epristeride
Reactant of Route 3
Epristeride
Reactant of Route 4
Reactant of Route 4
Epristeride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Epristeride
Reactant of Route 6
Epristeride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.